

# Comparative analysis of Paltimatrectinib's efficacy in different NTRK fusion-positive cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Paltimatrectinib |           |
| Cat. No.:            | B15144274        | Get Quote |

# Paltimatrectinib in NTRK Fusion-Positive Cancers: A Comparative Analysis of Efficacy

**Paltimatrectinib** (PBI-200), a next-generation TRK inhibitor, has shown promise in preclinical studies for treating NTRK fusion-positive cancers, including those with acquired resistance mutations to first-generation inhibitors. However, a direct comparative analysis of its clinical efficacy against approved TRK inhibitors is not yet possible due to the limited availability of published clinical trial data. The Phase 1/2 clinical trial for **Paltimatrectinib** (NCT04901806) was terminated after the Phase 1 dose-escalation portion, and efficacy results have not been publicly disclosed.[1]

This guide provides a comparative overview of the available efficacy data for approved TRK inhibitors—Larotrectinib, Entrectinib, and Repotrectinib—in various NTRK fusion-positive solid tumors. This information is intended for researchers, scientists, and drug development professionals to understand the current landscape of TRK-targeted therapies.

### **Overview of Approved TRK Inhibitors**

Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers in a wide range of adult and pediatric tumors.[2] The development of TRK inhibitors has revolutionized the treatment of these cancers, offering a tumor-agnostic therapeutic approach.



- Larotrectinib (Vitrakvi®): The first-in-class, highly selective TRK inhibitor.
- Entrectinib (Rozlytrek®): A dual inhibitor of TRK and ROS1 kinases.
- Repotrectinib (Augtyro™): A next-generation TKI that targets ROS1 and TRK, designed to overcome resistance to earlier-generation inhibitors.

#### **Comparative Efficacy Data**

The following tables summarize the efficacy of approved TRK inhibitors in NTRK fusion-positive solid tumors based on published clinical trial data.

#### Table 1: Efficacy of TRK Inhibitors in TKI-Naïve Patients



| Drug              | Clinical<br>Trial(s)                                                             | Overall<br>Respons<br>e Rate<br>(ORR) | Complete<br>Respons<br>e (CR) | Partial<br>Respons<br>e (PR) | Median Duration of Respons e (mDOR) | Median<br>Progressi<br>on-Free<br>Survival<br>(mPFS) |
|-------------------|----------------------------------------------------------------------------------|---------------------------------------|-------------------------------|------------------------------|-------------------------------------|------------------------------------------------------|
| Larotrectini<br>b | Pooled<br>analysis<br>(NCT0212<br>2913,<br>NCT02576<br>431,<br>NCT02637<br>687)  | 79%                                   | 16%                           | 63%                          | 35.2<br>months                      | 28.3<br>months                                       |
| Entrectinib       | Integrated<br>analysis<br>(ALKA-<br>372-001,<br>STARTRK-<br>1,<br>STARTRK-<br>2) | 61.2%                                 | 15.7%                         | 45.5%                        | 20.0<br>months                      | 13.8<br>months                                       |
| Repotrectin<br>ib | TRIDENT-<br>1<br>(NCT0309<br>3116)                                               | 58%                                   | 15%                           | 43%                          | Not<br>Reached                      | Not<br>Reported                                      |

Table 2: Efficacy of Repotrectinib in TKI-Pretreated Patients



| Drug          | Clinical<br>Trial              | Overall<br>Response<br>Rate (ORR) | Complete<br>Response<br>(CR) | Partial<br>Response<br>(PR) | Median Duration of Response (mDOR) |
|---------------|--------------------------------|-----------------------------------|------------------------------|-----------------------------|------------------------------------|
| Repotrectinib | TRIDENT-1<br>(NCT030931<br>16) | 50%                               | 0%                           | 50%                         | 9.9 months                         |

### Paltimatrectinib (PBI-200): Preclinical Data and Mechanism of Action

While clinical efficacy data is not available, preclinical studies of **Paltimatrectinib** have demonstrated its potential. In a subcutaneous xenograft model of colorectal cancer, **Paltimatrectinib** induced tumor stasis and showed superior brain penetration compared to earlier TRK inhibitors.[3] It is designed to be a highly potent and selective oral TRK inhibitor that can overcome a wide range of on-target resistance mutations that can emerge during treatment with first-generation TRK inhibitors.[3]

## Signaling Pathways and Experimental Workflows NTRK Signaling Pathway

The diagram below illustrates the NTRK signaling pathway, which is constitutively activated by NTRK fusion proteins, leading to cell proliferation and survival. TRK inhibitors block this pathway at the level of the TRK kinase.





Click to download full resolution via product page

NTRK Signaling Pathway and Inhibition by Paltimatrectinib.



#### **Representative Clinical Trial Workflow**

The following diagram outlines a typical workflow for a clinical trial investigating a TRK inhibitor in NTRK fusion-positive solid tumors.



Click to download full resolution via product page

General workflow for a TRK inhibitor clinical trial.



#### **Experimental Protocols**

The efficacy data presented in this guide were derived from multicenter, open-label clinical trials. The general methodologies are as follows:

- Patient Population: Patients with locally advanced or metastatic solid tumors harboring an NTRK gene fusion, who had progressed on or were intolerant to standard therapies.
- Study Design: Phase 1 (dose escalation) and Phase 2 (dose expansion) trials. The TRIDENT-1 study for Repotrectinib also included cohorts for patients previously treated with other TRK inhibitors.
- Tumor Assessment: Tumor responses were typically assessed by investigators and a blinded independent central review (BICR) according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.
- Endpoints: The primary endpoint was usually the Overall Response Rate (ORR). Secondary
  endpoints included Duration of Response (DOR), Progression-Free Survival (PFS), and
  Overall Survival (OS).

### **Logical Relationship of Comparative Analysis**

The diagram below illustrates the current state of comparative analysis for **Paltimatrectinib** against established TRK inhibitors.





Click to download full resolution via product page

Comparative analysis status of **Paltimatrectinib**.

#### Conclusion

Larotrectinib, Entrectinib, and Repotrectinib have demonstrated significant and durable responses in patients with NTRK fusion-positive cancers, establishing TRK inhibition as a standard of care for this patient population. Repotrectinib has also shown efficacy in patients who have developed resistance to first-generation TRK inhibitors. While preclinical data for **Paltimatrectinib** are encouraging, particularly its potential to overcome resistance and penetrate the central nervous system, the lack of published clinical efficacy data prevents a direct comparison with approved agents. The oncology community awaits further data to fully understand the clinical potential of **Paltimatrectinib** in the treatment of NTRK fusion-positive cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. | BioWorld [bioworld.com]
- 3. onclive.com [onclive.com]
- To cite this document: BenchChem. [Comparative analysis of Paltimatrectinib's efficacy in different NTRK fusion-positive cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144274#comparative-analysis-of-paltimatrectinib-s-efficacy-in-different-ntrk-fusion-positive-cancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com